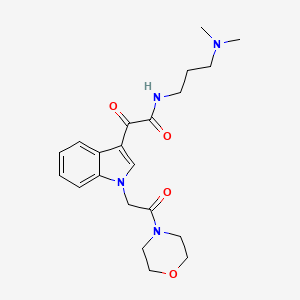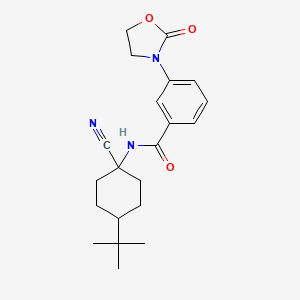
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide is a compound that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the SH2 domain of its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which plays an essential role in various cellular processes, including inflammation, cell proliferation, and survival.
作用机制
The mechanism of action of N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide involves the inhibition of the protein-protein interaction between STAT3 and JAK2. This interaction is critical for the activation of STAT3, which plays an essential role in various cellular processes. By inhibiting this interaction, N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide prevents the activation of STAT3 and its downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and differentiation.
生化和生理效应
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. The compound has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been shown to inhibit the activation of STAT3 and its downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and differentiation.
实验室实验的优点和局限性
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its potency as an inhibitor of the protein-protein interaction between STAT3 and JAK2. This potency allows for the use of lower concentrations of the compound in experiments, reducing the potential for off-target effects. Another advantage is its selectivity for the STAT3 pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. One limitation is the potential for toxicity at higher concentrations of the compound, which can limit its use in vivo. Another limitation is the need for further studies to determine the optimal dosing and administration of the compound.
未来方向
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has several potential future directions for scientific research. One direction is the development of more potent and selective inhibitors of the STAT3 pathway. Another direction is the investigation of the potential use of the compound in combination with other therapies, such as chemotherapy, radiation therapy, or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of the compound in vivo and to investigate its potential for use in clinical trials.
合成方法
The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been reported in the literature. The synthesis involves the reaction of 4-tert-butylcyclohexanone with malononitrile to form the corresponding 4-tert-butyl-1-cyanocyclohexanol. The alcohol is then converted to the corresponding benzamide by reaction with 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学研究应用
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been used in various scientific research applications. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. The compound has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been used to study the role of STAT3 in various cellular processes, including cell proliferation, survival, and differentiation.
属性
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-20(2,3)16-7-9-21(14-22,10-8-16)23-18(25)15-5-4-6-17(13-15)24-11-12-27-19(24)26/h4-6,13,16H,7-12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCKNLCLNKQFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC=C2)N3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

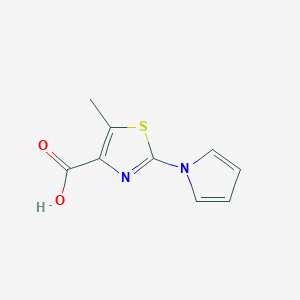
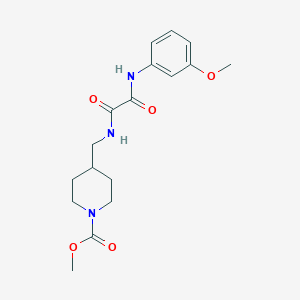
![N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2449235.png)
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/no-structure.png)
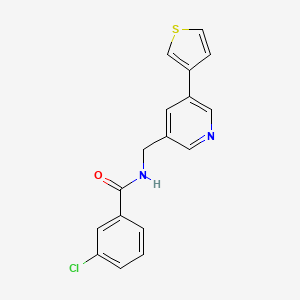
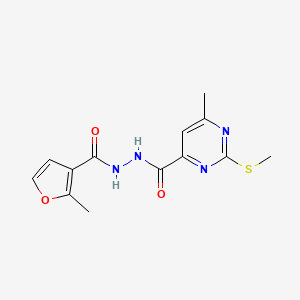
![1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2449242.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2449243.png)
![3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B2449244.png)
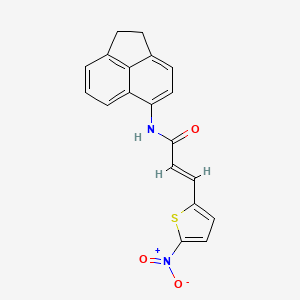
![2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2449251.png)
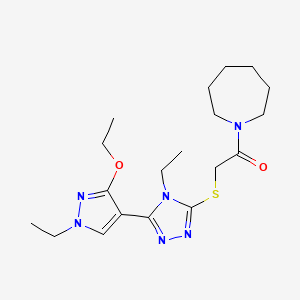
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)
